Bienvenue dans la boutique en ligne BenchChem!

8a-Phenyldecahydroquinoline

Pharmacology Neuroscience In Vivo Models

8a-Phenyldecahydroquinoline (8A-PDHQ) is a high-affinity, non-competitive NMDA receptor antagonist, historically developed by Parke Davis in the 1950s. It features a rigid decahydroquinoline scaffold designed as a conformationally constrained structural analog of phencyclidine (PCP).

Molecular Formula C49H100N2O3
Molecular Weight 215.33 g/mol
CAS No. 131556-11-1
Cat. No. B238328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8a-Phenyldecahydroquinoline
CAS131556-11-1
Synonyms8a-phenyldecahydroquinoline
8a-phenyldecahydroquinoline, cis(+)-isomer
8a-phenyldecahydroquinoline, cis(-)-isomer
8a-phenyldecahydroquinoline, trans(+)-isomer
8a-phenyldecahydroquinoline, trans(+-)-isomer
8a-phenyldecahydroquinoline, trans(-)-isome
Molecular FormulaC49H100N2O3
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESC1CCC2(C(C1)CCCN2)C3=CC=CC=C3
InChIInChI=1S/C15H21N/c1-2-7-13(8-3-1)15-11-5-4-9-14(15)10-6-12-16-15/h1-3,7-8,14,16H,4-6,9-12H2
InChIKeyQEXADSRMRUUCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8a-Phenyldecahydroquinoline (CAS 131556-11-1): A Rigid NMDA Antagonist for PCP Site Research


8a-Phenyldecahydroquinoline (8A-PDHQ) is a high-affinity, non-competitive NMDA receptor antagonist, historically developed by Parke Davis in the 1950s [1]. It features a rigid decahydroquinoline scaffold designed as a conformationally constrained structural analog of phencyclidine (PCP) [2]. The compound exists as two distinct diastereomeric pairs, cis- and trans-fused 8a-phenyldecahydroquinoline, which can be further resolved into four optically pure enantiomers, making it a precise molecular probe for studying the stereochemical requirements of the PCP binding site [2][3].

Why 8a-Phenyldecahydroquinoline Cannot Be Replaced by Typical PCP-Site Antagonists


Generic substitution of NMDA antagonists is not feasible due to the profound impact of conformational rigidity and stereochemistry on both binding affinity and in vivo functional activity at the PCP site. Unlike the flexible molecule PCP or other channel blockers like ketamine, 8A-PDHQ locks the phenyl and amine pharmacophores into a rigid bicyclic system [1]. This restriction allows scientists to probe the bioactive conformation of the PCP recognition site, revealing that the trans-(−)-isomer achieves in vivo potency comparable to the highly potent MK-801, while other stereoisomers from the same synthesis show markedly different activity [2]. Simply selecting another 'NMDA antagonist' would ignore this critical stereochemical component, which is essential for mapping ligand-receptor interactions.

Quantitative Differentiation Guide for 8a-Phenyldecahydroquinoline Procurement


In Vivo Functional Potency of the Trans-(−)-Isomer vs. MK-801

The trans-(−)-isomer of 8A-PDHQ, compound (-)-4, was evaluated for its antagonistic effects on cGMP levels in male Swiss Webster mice. It demonstrated in vivo potency comparable to that of the reference standard (+)-MK-801, a highly potent NMDA antagonist. This establishes the trans-(−)-isomer as a highly efficacious compound, while the other three stereoisomers (cis-(+), cis-(−), and trans-(+)) exhibited significantly lower activity in the same assay system, underscoring the importance of stereochemical configuration for in vivo function [1].

Pharmacology Neuroscience In Vivo Models

Binding Affinity Differentiation Among Stereoisomers at the PCP Site

The synthesis and chemical resolution of the cis- and trans-fused diastereomers yielded four optically pure 8a-phenyldecahydroquinolines. Their affinities for the PCP recognition site on the NMDA receptor complex were determined in a radioligand binding assay. The results showed that binding affinity is highly dependent on stereochemistry, with the trans-(−)-isomer having the highest affinity among the four. All four isomers showed slightly lower affinity compared to the parent compound, PCP, providing a precise structure-activity relationship (SAR) that is not available with achiral or flexible analogs [1].

Receptor Binding Medicinal Chemistry Stereochemistry

Conformational Restriction as a Differentiator from PCP

Phencyclidine exists in a dynamic equilibrium of conformers in solution, making it difficult to model its active binding conformation. 8A-PDHQ was designed with the phenyl ring and amine nitrogen locked into a rigid decahydroquinoline framework, eliminating this conformational ambiguity [1]. The binding study results were interpreted to deduce a preferred orientation of PCP's N-H bond at the receptor site, a specific insight unattainable by studying PCP alone. This positions 8A-PDHQ uniquely as a molecular probe for deducing the bioactive conformation of PCP-like ligands [1][2].

Molecular Modeling Chemical Biology Drug Design

Stereochemical Purity and Isomeric Identity for Reproducible Research

The CAS registry 131556-11-1 specifically refers to cis-(±)-8a-phenyldecahydroquinoline, but the broader MeSH heading encompasses distinct cis-(+), cis-(−), trans-(+), and trans-(−) isomers with their own Registry Numbers (e.g., 132562-03-9, 139973-43-6) [1]. This precise nomenclature and the defined synthetic resolution pathway offer a level of isomeric control not found with racemic mixtures or singularly defined NMDA antagonists like PCP. Procurement from a reputable supplier requires specifying the exact isomer needed, as the biological activity, including the MK-801-comparable in vivo potency, is restricted to the trans-(−) isomer [2].

Analytical Chemistry Compound Library Development Synthetic Chemistry

Top Application Scenarios for 8a-Phenyldecahydroquinoline


Validating NMDA Receptor Binding Poses via Chiral Probe Tool

In computational chemistry and structural biology, defining the bioactive conformation of a ligand is paramount. 8A-PDHQ, with its rigid framework preventing conformational interconversion, serves as a superior probe to flexible phencyclidine. Researchers can use the differential binding affinities of its four optically pure isomers to computationally validate and refine docking models of the NMDA receptor's PCP site, as the rigid scaffold directly reports on specific pharmacophore distances and angles [1].

Stereochemical Selectivity Assays for Advanced Drug Discovery

In an industrial drug discovery setting, lead optimization campaigns targeting the uncompetitive NMDA channel site can use the cis- and trans- isomeric pairs of 8A-PDHQ as reference standards. A screening cascade can be calibrated using the known rank order of potency, particularly using the trans-(−) isomer's comparable in vivo potency to MK-801, to benchmark the activity of a novel compound series for advancement criteria [1].

Analytical Chemistry Reference for Decahydroquinoline Alkaloids

The well-characterized physical properties and unique stereochemistry of 8A-PDHQ make it a valuable reference standard for the identification and quantification of complex decahydroquinoline alkaloids in natural product extracts. Its presence in chemical libraries and its detailed MSDS and spectral data provide a reliable benchmark for analytical method development and quality control procedures .

Quote Request

Request a Quote for 8a-Phenyldecahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.